3-Ethoxy-2-fluoro-6-methyl-pyridine
Overview
Description
3-Ethoxy-2-fluoro-6-methyl-pyridine is a chemical compound with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-fluoro-6-methyl-pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-fluoro-6-methylpyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-fluoro-6-methyl-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluoro groups are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
3-Ethoxy-2-fluoro-6-methyl-pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-fluoro-6-methyl-pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Ethoxy-2-fluoro-6-methyl-pyridine include:
2-Fluoro-6-methylpyridine: Lacks the ethoxy group but shares the fluoro and methyl substituents.
3-Ethoxy-2-methylpyridine: Lacks the fluoro group but shares the ethoxy and methyl substituents.
2,3,5,6-Tetrafluoropyridine: Contains multiple fluoro substituents but lacks the ethoxy and methyl groups
Uniqueness
The uniqueness of this compound lies in its specific combination of ethoxy, fluoro, and methyl substituents on the pyridine ring. This unique structure imparts distinct physical and chemical properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-ethoxy-2-fluoro-6-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-3-11-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEUNZIWQHZNOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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